molecular formula C10H28Si3 B092476 Tris(trimethylsilyl)methane CAS No. 1068-69-5

Tris(trimethylsilyl)methane

Cat. No. B092476
CAS RN: 1068-69-5
M. Wt: 232.58 g/mol
InChI Key: BNZSPXKCIAAEJK-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)methane is a compound that has been the subject of various studies due to its unique structure and properties. It is known for its sterically crowded molecular structure and has been used in the synthesis of various organometallic complexes. The compound has been investigated for its potential in radical reactions, as an internal chemical shift thermometer in NMR spectroscopy, and for its molecular structure using gas-phase electron diffraction .

Synthesis Analysis

The synthesis of tris(trimethylsilyl)methane and its derivatives has been explored in several studies. It has been used as a precursor for the preparation of tris(trimethylsilyl)methanethiol and further converted into bis(trimethylsilyl)methanethiol and alkyl trimethylsilyldithioformates . Additionally, tris(trimethylsilyl)methane has been utilized in the formation of organometallic complexes with scandium and yttrium, showcasing its versatility in coordination chemistry . The compound has also been involved in the synthesis of stable alkanetellurenyl halides, demonstrating its synthetic potential .

Molecular Structure Analysis

The molecular structure of tris(trimethylsilyl)methane has been extensively studied using gas-phase electron diffraction. The molecule exhibits a sterically strained structure with a central carbon atom bonded to three silicon atoms, each of which is further bonded to three methyl groups. The molecular overcrowding leads to a lengthening of the central Si-C bonds and a deviation of the torsional angles from typical staggered conformations . Similar structural analyses have been conducted for derivatives of tris(trimethylsilyl)methane, such as tris(trimethylsilyl)(trichlorosilyl) methane, chloro-, and bromo-tris(trimethylsilyl)methane, revealing the effects of steric crowding on bond lengths and angles .

Chemical Reactions Analysis

Tris(trimethylsilyl)methane has been found to be ineffective as a mediator of radical reactions, contrary to previous claims. Experimental and computational investigations have shown that the C-H bond of tris(trimethylsilyl)methane is too strong for it to serve as an effective mediator in such reactions . However, its derivatives have been successfully involved in various chemical transformations, such as the trapping of bis(trimethylsilyl)thione with alkanesulfenic acids to form alkyl trimethylsilyldithioformates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(trimethylsilyl)methane have been characterized in different contexts. It has been identified as an excellent internal chemical shift thermometer for 13C NMR spectroscopy due to its chemical inertness, solubility in organic solvents, and the linear dependence of its chemical shift on temperature . The compound's molecular structure has also been linked to its physical properties, with the steric strain influencing bond lengths and angles, as well as the overall stability of the molecule .

Scientific Research Applications

  • Internal Chemical Shift Thermometer : Tris(trimethylsilyl)methane is used as an internal chemical shift thermometer in 13C DNMR spectroscopy due to its chemical inertness, solubility in organic solvents, and linear temperature dependence of its chemical shift. This application is significant for accurate temperature measurements in spectroscopic analysis (Sikorski, Sanders, & Reich, 1998).

  • Alkyllithium Compound Formation : Tris(trimethylsilyl)methane undergoes metallation with methyllithium, forming a stable organolithium compound, [tris(trimethylsilyl)methyllithium]. This compound's stability and formation ease are important for organic synthesis, demonstrating potential for various chemical transformations (Cook, Eaborn, Jukes, & Walton, 1970).

  • Synthesis of Alkyl Trimethylsilyldithioformates : It is involved in the synthesis of alkyl trimethylsilyldithioformates and methanethiols, showcasing its role in creating new chemical compounds (Block & Aslam, 1985).

  • Gas-Phase Molecular Structure Studies : Its molecular structure has been studied using gas-phase electron diffraction, contributing to our understanding of sterically strained molecules (Beagley & Pritchard, 1982).

  • Organometallic Compound Research : Tris(trimethylsilyl)methane is used in the synthesis of group 3 organometallic compounds, expanding the understanding of metal-organic chemistry (Tredget et al., 2005).

  • Mediator in Radical Reactions : Contrary to previous claims, research has shown that tris(trimethylsilyl)methane does not effectively mediate radical reactions, providing valuable insights into its chemical reactivity (Longshaw et al., 2007).

  • Polymeric Systems : Tris(trimethylsilyl)methane derivatives are used in modifying polymeric systems, impacting properties like glass transition temperature and thermal stability, demonstrating its importance in materials science (Kowalewska, 2014).

  • Reactions with Epoxides : It reacts with epoxides forming a carbon-carbon bond, contributing to synthetic chemistry and functionalized silane production (Safa, Rafigh, & Nasirtabrizi, 2006).

Safety And Hazards

Tris(trimethylsilyl)methane is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . It can cause serious eye irritation and should be handled with personal protective equipment .

Future Directions

Recent developments in the area of polymeric systems have involved the modification of these systems with bulky derivatives of Tris(trimethylsilyl)methane . These nonpolar and chemically stable moieties provide a steric hindrance effect, leading to a significant increase in the glass transition temperature and a tremendous improvement in the thermostability of polymeric systems .

properties

IUPAC Name

bis(trimethylsilyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZSPXKCIAAEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346465
Record name Tris(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsilyl)methane

CAS RN

1068-69-5
Record name 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(trimethylsilyl)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
OW Steward, JS Johnson - Journal of Organometallic Chemistry, 1973 - Elsevier
Lithiation of (Me 3 Si) 3 CH by methyllithium (ether-THF) yields (Me 3 Si) 3 CLi and by t-butyllithium (C 5 H 12 -TMEDA) yields (Me 3 Si) 2 CHSiMe 2 CH 2 Li. Only starting material is …
Number of citations: 18 www.sciencedirect.com
MA Cook, C Eaborn, AE Jukes, DRM Walton - Journal of Organometallic …, 1970 - Elsevier
Tris(trimethylsilyl)methane readily undergoes metallation when treated with methyllithium in a mixture of tetrahydrofuran and diethyl ether, and the [tris(trimethylsilyl)methyllithium …
Number of citations: 123 www.sciencedirect.com
AI Longshaw, MW Carland, EH Krenske, ML Coote… - Tetrahedron letters, 2007 - Elsevier
The reductive dehalogenation of organohalides by tris(trimethylsilyl)methane has been re-investigated. Contrary to claims made in a recent publication (Tetrahedron Lett.2006, 47, 5163…
Number of citations: 9 www.sciencedirect.com
WH Sikorski, AW Sanders… - Magnetic resonance in …, 1998 - Wiley Online Library
Tris(trimethylsilyl)methane has excellent properties for an internal chemical shift thermometer to measure temperatures in 13 C DNMR spectroscopy [Δδ between the 13 C signals of Si(…
C Eabonr, R Eidenschink, PM Jackson… - Journal of Organometallic …, 1975 - Elsevier
preliminary communication STABILIZATION OF A CARRANION BY cr-Me,Si GROUPS. THE KINETIC ACIDITY OF TRIS(TRIMETHYLSILYL)METHANE In Page 1 c40 J~awntzl of …
Number of citations: 40 www.sciencedirect.com
KD Safa, A Hassanpour, S Tofangdarzadeh… - Journal of the Iranian …, 2008 - Springer
It is known that metalation of (RMe 2 Si) 3 CH (R: a = Me, b = Ph) with MeLi in THF yields (RMe 2 Si) 3 CLi, which when reacted with allyl bromide, (RMe 2 Si) 3 C-CH 2 -CH=CH 2 (1a, …
Number of citations: 9 link.springer.com
A Kowalewska - RSC Advances, 2014 - pubs.rsc.org
The review presents recent developments in the area of polymeric systems modified with bulky derivatives of tris(trimethylsilyl)methane (TSi). These nonpolar and chemically stable …
Number of citations: 4 pubs.rsc.org
C Eaborn, PB Hitchcock, PD Lickiss - Journal of Organometallic Chemistry, 1981 - Elsevier
The structure of the crowded molecule (Me 3 Si) 3 C(SiMe 2 Ph) has been determined by single crystal X-ray diffraction. The steric strain manifest itself mainly in lengthening of the Me 3 …
Number of citations: 22 www.sciencedirect.com
B Beagley, RG Pritchard - Journal of Molecular Structure, 1982 - Elsevier
The molecular structure of the sterically overcrowded molecule tris(trimethylsilyl)-methane has been studied using gas-phase electron diffraction data collected on the Balzers KDG2 …
Number of citations: 29 www.sciencedirect.com
CL Smith, LM James, KL Sibley - Organometallics, 1992 - ACS Publications
A practical synthesis of tris (trimethylsilyl)-methyl bromide in 75% yield by photobromlnation of neat tris (trimethylsllyl) methane at 180-190 C in less than 5 h Is reported. The bromide …
Number of citations: 11 pubs.acs.org

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